Cas no 873675-04-8 (1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine)

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine is a specialized sulfonamide-based compound featuring a piperazine core functionalized with both a 5-ethyl-2-methoxybenzenesulfonyl group and a furan-2-carbonyl moiety. This structure imparts unique physicochemical properties, making it a candidate for applications in medicinal chemistry and drug discovery. The presence of the sulfonyl group enhances binding affinity to biological targets, while the furan-2-carbonyl substitution contributes to improved solubility and metabolic stability. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting its use in research and development. The compound's modular design also permits further derivatization for structure-activity relationship studies.
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine structure
873675-04-8 structure
商品名:1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
CAS番号:873675-04-8
MF:C18H22N2O5S
メガワット:378.442683696747
CID:5438479

1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine 化学的及び物理的性質

名前と識別子

    • 4-ethyl-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
    • 1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
    • インチ: 1S/C18H22N2O5S/c1-3-14-6-7-15(24-2)17(13-14)26(22,23)20-10-8-19(9-11-20)18(21)16-5-4-12-25-16/h4-7,12-13H,3,8-11H2,1-2H3
    • InChIKey: HJHWAKOHDOIRJM-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(S(C2=CC(CC)=CC=C2OC)(=O)=O)CC1)(C1=CC=CO1)=O

1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3179-0591-4mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3179-0591-20mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3179-0591-10mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3179-0591-2μmol
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3179-0591-2mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3179-0591-25mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3179-0591-1mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3179-0591-5mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3179-0591-40mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3179-0591-15mg
1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine
873675-04-8 90%+
15mg
$89.0 2023-04-27

1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine 関連文献

1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazineに関する追加情報

Recent Advances in the Study of 1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine (CAS: 873675-04-8)

The compound 1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine (CAS: 873675-04-8) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique sulfonyl and furan-carbonyl functional groups, has garnered significant attention due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has demonstrated that 873675-04-8 exhibits notable activity as a modulator of specific biological pathways, particularly those involving protein-protein interactions and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in targeting key enzymes implicated in inflammatory and oncogenic processes. The study utilized advanced computational modeling and high-throughput screening to identify the compound's binding affinity and selectivity, revealing its potential as a scaffold for further optimization.

In addition to its biochemical properties, the pharmacokinetic profile of 873675-04-8 has been a focal point of recent investigations. A preclinical study conducted by researchers at the University of Cambridge evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated favorable oral bioavailability and metabolic stability, suggesting its suitability for further development as an oral therapeutic agent. However, challenges such as potential off-target effects and dose-dependent toxicity remain to be addressed in subsequent studies.

The structural uniqueness of 1-(5-ethyl-2-methoxybenzenesulfonyl)-4-(furan-2-carbonyl)piperazine has also spurred interest in its synthetic pathways. A recent publication in Organic Letters detailed a novel, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement is expected to facilitate larger-scale production for both research and potential clinical applications.

Looking ahead, the compound's versatility positions it as a valuable tool for probing biological mechanisms and developing targeted therapies. Ongoing research aims to explore its applications in neurodegenerative diseases and autoimmune disorders, where its dual-action mechanism could offer therapeutic advantages. Collaborative efforts between academic institutions and pharmaceutical companies are anticipated to accelerate the translation of these findings into clinical trials.

In conclusion, 873675-04-8 represents a compelling example of how innovative chemical design can yield molecules with significant biomedical potential. As research progresses, this compound is poised to contribute to the development of next-generation therapeutics, addressing unmet medical needs across a spectrum of diseases.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.